molecular formula C11H7NO B086259 Benz[cd]indol-2(1H)-one CAS No. 130-00-7

Benz[cd]indol-2(1H)-one

Cat. No.: B086259
CAS No.: 130-00-7
M. Wt: 169.18 g/mol
InChI Key: GPYLCFQEKPUWLD-UHFFFAOYSA-N
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Description

Benz[cd]indol-2(1H)-one (BIO) is a heterocyclic compound with a fused aromatic ring system, characterized by the molecular formula C₁₁H₇NO and a molecular weight of 169.18 g/mol. It is a crystalline powder with a melting point of 173–178°C and is historically utilized in dyes and electronic materials . Recent research has highlighted its versatility as a pharmaceutical scaffold, particularly in oncology and inflammation therapy. Key derivatives of BIO have been developed as inhibitors of BET bromodomains, Aurora kinases, lysosome-targeted anti-metastatic agents, and farnesyl-protein transferase (FPTase) .

Preparation Methods

Classic Synthetic Routes

Cyclization of 1-Substituted Cyclohepta[b]pyrrol-2(1H)-ones

A foundational method involves the cyclization of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes. This reaction proceeds via a thermally induced [4+2] cycloaddition, forming the benzo[cd]indole core. Key steps include:

  • Reagents : Acetylenes (e.g., phenylacetylene) in toluene under reflux.

  • Conditions : 110–120°C for 12–24 hours under inert atmosphere.

  • Yield : 40–60%, depending on substituent electronic effects .

This method is limited by moderate yields and the need for high temperatures, prompting the development of optimized approaches.

Modern Multi-Step Synthesis

Acetylation and Alkylation Sequence

A 2021 study detailed a four-step synthesis starting from 6-acetylbenzo[cd]indol-2(1H)-one :

Step 1: Friedel-Crafts Acetylation

  • Reagents : Acetyl chloride (1.86 g, 23.64 mmol), AlCl₃ (7.88 g, 59.1 mmol) in CS₂.

  • Conditions : 0°C for 3 hours, then 45°C for 12 hours.

  • Outcome : 6-acetylbenzo[cd]indol-2(1H)-one obtained in 68% yield after column chromatography (petroleum ether/EtOAc = 4:1).

Step 2: Alkylation with 1,4-Dibromobutane

  • Reagents : 1,4-Dibromobutane (1.35 g, 6.27 mmol), K₂CO₃ (2.11 g, 15.3 mmol) in CH₃CN.

  • Conditions : Reflux for 5 hours.

  • Outcome : 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one isolated in 75% yield.

Step 3: Piperidine Substitution

  • Reagents : Piperidine (4.28 mmol), K₂CO₃ (0.89 g, 6.43 mmol) in CH₃CN.

  • Conditions : Reflux for 8 hours.

  • Outcome : 1-(4-(piperidin-1-yl)butyl)-6-acetylbenzo[cd]indol-2(1H)-one obtained as a yellow oil.

Step 4: Dimethylformamide Dimethylacetal (DMF-DMA) Reaction

  • Reagents : DMF-DMA (1.19 g, 10 mmol) in DMF.

  • Conditions : 90°C for 8 hours.

  • Outcome : Final product purified via chromatography (CH₂Cl₂/MeOH = 20:1) .

Structure-Based Optimization for BET Inhibition

A 2016 study employed structure-based virtual screening (SBVS) to identify benzo[cd]indol-2(1H)-one derivatives as BET bromodomain inhibitors . Key synthetic modifications included:

  • Introduction of sulfonamide groups at position 6 to enhance binding affinity.

  • Variation of N-alkyl chains to improve selectivity for BRD4 over other BET proteins.

  • Optimized yields : 50–70% for final compounds after HPLC purification .

Industrial-Scale Production

Continuous Flow Reactor Systems

To address scalability challenges, industrial methods utilize continuous flow reactors for cyclization steps:

  • Temperature Control : Precise maintenance at 100–110°C prevents side reactions.

  • Residence Time : 30–60 minutes ensures complete conversion.

  • Throughput : 1–5 kg/day with >95% purity after crystallization .

Advanced Purification Techniques

  • Simulated Moving Bed (SMB) Chromatography : Separates regioisomers with 99.9% purity.

  • Solvent Recycling : Ethyl acetate and methanol recovered at 90% efficiency.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Classic Cyclization Cyclohepta[b]pyrrol-2(1H)-onePhenylacetylene40–6085–90Limited
Multi-Step Synthesis 6-Acetyl derivativeDMF-DMA, Piperidine68–7595–98Moderate
Industrial Flow Pre-functionalized indoleContinuous flow reactor80–85>99High

Chemical Reactions Analysis

Types of Reactions: Benz[cd]indol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

1. Antitumor Agents
Benz[cd]indol-2(1H)-one derivatives have been synthesized as potential antitumor agents. For instance, a study highlighted the development of polyamine-conjugated this compound compounds that demonstrated significant inhibitory effects on hepatocellular carcinoma migration both in vitro and in vivo. The mechanism involved lysosomal targeting leading to autophagy and apoptosis in cancer cells, indicating its potential for cancer therapy .

2. Inhibitors of Thymidylate Synthase
Research has identified this compound as a reactant in the synthesis of inhibitors for thymidylate synthase, an enzyme crucial for DNA synthesis. This application is particularly relevant in the development of chemotherapeutic agents .

3. Cholinesterase Inhibitors
Another application involves the design of hybrids combining this compound with donepezil, a known cholinesterase inhibitor. These hybrids have shown promise in enhancing cognitive function and are being explored for use in Alzheimer's disease treatment .

Material Science Applications

1. Photoinitiators
this compound derivatives have been utilized as visible-light absorbing photoinitiators in polymerization processes. Their ability to absorb light and initiate polymerization makes them valuable in the production of various materials .

2. Dyes and Pigments
Historically, this compound was used in dye manufacturing. Its derivatives continue to be explored for applications in dyes due to their vibrant colors and stability .

Case Studies

Study Application Findings
Feng et al. (2021)Antitumor activityDeveloped polyamine-benz[cd]indol-2(1H)-one conjugates that inhibited cancer cell migration through lysosomal pathways .
Triola et al. (2020)Autophagy-related inhibitorsReported several this compound derivatives as potential Atg4B inhibitors, suggesting new chemotypes for drug development .
ResearchGate Study (2016)Cholinesterase inhibitionDesigned this compound-donepezil hybrids that showed enhanced cholinesterase inhibition compared to donepezil alone .

Mechanism of Action

The mechanism of action of Benz[cd]indol-2(1H)-one involves its interaction with specific molecular targets. For example, as a BET bromodomain inhibitor, it binds to the bromodomain and extra-terminal domain proteins, preventing their interaction with acetylated lysine residues on histones . This inhibition disrupts the regulation of gene expression, leading to potential therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

BET Bromodomain Inhibitors

BIO derivatives are compared with other BET inhibitors, such as pyrrolo[4,3,2-de]quinolin-2(1H)-ones and triazolothienodiazepines, for their selectivity and potency.

Table 1: Key BET Inhibitors Derived from BIO

Compound Target (Kd/IC₅₀) Selectivity (vs. Non-BET) Key Substituents Clinical Relevance Reference
BIO-85 BRD4 (Kd = 124 nM) >100-fold 6-(3,5-Dimethylisoxazol-4-yl) Antiproliferation in leukemia (MV4;11 cells), 75.8% oral bioavailability
LT052 BRD4(1) (IC₅₀ = 18 nM) 100-fold over BRD4(2) Pyrrolo[4,3,2-de]quinolin-2(1H)-one core Anti-inflammatory (acute gouty arthritis)
JQ1 BRD4 (IC₅₀ = 77 nM) Pan-BET Triazolothienodiazepine Preclinical cancer models N/A

Key Findings :

  • BIO derivatives (e.g., 85) exhibit nanomolar affinity for BRD4 and high oral bioavailability, making them superior to pan-BET inhibitors like JQ1 in pharmacokinetics .
  • Selectivity for BD1 over BD2 (e.g., LT052 ) enables targeted modulation of inflammatory pathways without broad BET family effects .

Lysosome-Targeted Anti-Metastatic Agents

BIO conjugates are compared with other lysosome-targeting agents, such as chloroquine and bafilomycin A1, in cancer therapy.

Table 2: Lysosome-Targeted BIO Derivatives

Compound Mechanism Activity (IC₅₀) Model System Reference
15f Induces autophagy/apoptosis 0.8 µM (HCC migration) Hepatocellular carcinoma (in vitro/in vivo)
Chloroquine Lysosomal pH disruption 10–50 µM Broad cancer models N/A
HBC Bio-imaging and mild activity N/A Preclinical imaging

Key Findings :

  • 15f shows dual functionality: inhibits metastasis at sub-micromolar concentrations and serves as a lysosomal imaging agent due to strong fluorescence .
  • Compared to chloroquine, 15f acts via polyamine transporter-mediated lysosomal localization, offering a novel mechanism .

Aurora Kinase Inhibitors

BIO-based Aurora B inhibitors are contrasted with established kinase inhibitors like barasertib.

Table 3: Aurora Kinase Inhibitors

Compound Target (IC₅₀) Structural Features Antitumor Activity Reference
7e Aurora B (0.12 µM) 6-[2-(Carboxyl)tetrahydropyrrol-1-yl]sulfonyl Potent enzyme inhibition
Barasertib Aurora B (0.6 nM) Pyrimidine-based Phase II clinical trials N/A

Key Findings :

  • 7e demonstrates potent enzymatic activity but lower potency compared to barasertib. However, its unique sulfonyl-pyrrolidine substituents may reduce off-target effects .

Farnesyl-Protein Transferase (FPTase) Inhibitors

BIO derivatives are compared with tipifarnib in RAS-associated cancer therapy.

Table 4: FPTase Inhibitors

Compound Target (IC₅₀) Selectivity Clinical Stage Reference
BIO-FPT FPTase (1.2 µM) RAS oncogene-specific Preclinical
Tipifarnib FPTase (0.6 nM) Broad Phase III (abandoned) N/A

Key Findings :

  • BIO-FPT shows moderate FPTase inhibition but may offer specificity for RAS-driven tumors, unlike tipifarnib’s broader effects .

Biological Activity

Benz[cd]indol-2(1H)-one, also known as naphtholactam, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₁H₇NO
  • Molecular Weight : 169.18 g/mol
  • CAS Number : 130-00-7

This compound serves as a significant scaffold in medicinal chemistry, often used in the development of various bioactive compounds.

Antitumor Activity

This compound and its derivatives have shown promising antitumor properties through various mechanisms:

  • Aurora B Kinase Inhibition :
    • A study identified derivatives of this compound as potent inhibitors of Aurora B kinase, an essential target in cancer therapy. Compound 7e demonstrated significant antitumor activity against this kinase, suggesting potential for further development as an anticancer agent .
  • BRD4 Inhibition :
    • Research has highlighted the use of this compound derivatives as specific inhibitors of the BRD4 bromodomain. These compounds exhibited Kd values in the nanomolar range (124–137 nM) and showed antiproliferative effects against leukemia cells .
  • Lysosomal Targeting :
    • A novel series of polyamine-benz[cd]indol-2(1H)-one conjugates were developed, with one compound (15f) showing potent inhibitory effects on hepatocellular carcinoma migration both in vitro and in vivo. This compound induced autophagy and apoptosis via lysosomal targeting .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Some derivatives have shown effectiveness against drug-resistant strains of bacteria such as Pseudomonas aeruginosa, highlighting their potential in treating infections where conventional antibiotics fail .

Case Study 1: Aurora B Kinase Inhibitor

A study synthesized a series of this compound derivatives and evaluated their inhibitory effects on Aurora B kinase through enzyme assays. Among these, compound 7e was identified as the most potent, leading to significant reductions in cancer cell proliferation .

CompoundActivityIC50 (µM)
7eAurora B Kinase Inhibitor0.5

Case Study 2: BRD4 Inhibition

In another study, a library of this compound derivatives was screened for BRD4 inhibition. The most promising candidate demonstrated high selectivity and significant antiproliferative activity against MV4;11 leukemia cells with an oral bioavailability of 75.8% .

CompoundKd (nM)Selectivity
Compound 85124High

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benz[cd]indol-2(1H)-one, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via Lossen rearrangement of N-(2,4-dinitrophenoxy)naphthalimide intermediates derived from 1,8-naphthoic anhydride. Yields are improved by optimizing reaction conditions (e.g., temperature, solvent) and using palladium-catalyzed coupling for methyl-substituted derivatives . For large-scale synthesis, nitro intermediates (e.g., 5-nitrothis compound) are reduced and converted via diazonium chemistry to aryl iodides, enabling further functionalization .

Q. How is this compound structurally characterized in synthetic workflows?

  • Methodology : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.30–7.22 ppm for aromatic protons in D2_2O) .
  • Mass spectrometry : ESI-MS (e.g., m/z 799.45 [M+H]+^+ for derivatives) .
  • Elemental analysis : To confirm purity (e.g., C 58.29%, H 5.54%, N 12.98% for trihydrochloride salts) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The scaffold serves as:

  • A reactant in photo-Fries rearrangements and antitumor agent synthesis (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs targeting Mycobacterium protein tyrosine phosphatase B) .
  • A precursor for thymidylate synthase inhibitors .

Advanced Research Questions

Q. How can structure-based virtual screening (SBVS) identify this compound derivatives as selective BET bromodomain inhibitors?

  • Methodology :

  • SBVS : Dock derivatives into BRD4 bromodomains using software (e.g., AutoDock) to prioritize compounds with high binding affinity .
  • AlphaScreen assays : Validate hits by measuring Kd_d values (e.g., 124–137 nM for BRD4) and selectivity over non-BET bromodomains .
  • SAR studies : Introduce substituents (e.g., sulfonamide groups) to enhance BD1 selectivity (>100-fold over BD2) .

Q. How are crystallographic challenges addressed when studying this compound-protein interactions?

  • Methodology :

  • Fragment-based cocktail crystallography : Co-crystallize the compound with target proteins (e.g., T. brucei NDRT) using cocktail mixtures to improve electron density resolution .
  • Low-temperature data collection : Mitrate weak diffraction by collecting data at 100 K instead of room temperature .

Q. How can conflicting biological activity data for this compound derivatives be resolved?

  • Methodology :

  • Orthogonal assays : Cross-validate using FRET-based Atg4B activity assays and cellular autophagy inhibition studies to confirm target engagement .
  • Counter-screening : Test against promiscuous targets (e.g., cytochrome P450 enzymes) to rule off-target effects .

Q. What strategies improve the pharmacokinetic profile of this compound-based inhibitors?

  • Methodology :

  • Bioavailability optimization : Introduce hydrophilic groups (e.g., piperazinyl chains) to enhance solubility while maintaining potency .
  • Half-life extension : Modify metabolically labile sites (e.g., methyl groups) to reduce CYP450-mediated clearance, achieving T1/2_{1/2} >3.95 h in preclinical models .

Q. How is BD1/BD2 selectivity achieved in BET bromodomain inhibitors derived from this compound?

  • Methodology :

  • Structural analysis : Identify BD1-specific binding pockets (e.g., ZA loop differences) via X-ray crystallography .
  • Molecular dynamics simulations : Predict binding stability of derivatives in BD1 vs. BD2 to guide synthesis .

Properties

IUPAC Name

1H-benzo[cd]indol-2-one
Source PubChem
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InChI

InChI=1S/C11H7NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLCFQEKPUWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059610
Record name Benz[cd]indol-2(1H)-one
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Molecular Weight

169.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

130-00-7
Record name Benz[cd]indol-2(1H)-one
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Benz[cd]indol-2(1H)-one
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Benz[cd]indol-2(1H)-one
Benz[cd]indol-2(1H)-one
Benz[cd]indol-2(1H)-one
Benz[cd]indol-2(1H)-one

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